3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c1-9-6-12-11(8(13)14)5-7(9)3-4-10(9,11)2/h7,12H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
NLVKXUMJDTWACF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C1(CNC2(C3)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Bromocamphor Functionalization
The synthesis initiates with nucleophilic substitution of 8-bromocamphor using ammonia or primary amines. For example, treatment with aqueous ammonia at 80°C for 24 hours yields the corresponding aminocamphor derivative. This step establishes the nitrogen atom critical for pyrrolidine ring formation.
Cyclization to the Bicyclic Framework
Subsequent heating under acidic conditions (e.g., HCl in ethanol) induces intramolecular cyclization, forming the methanocyclopenta[c]pyrrole scaffold. The reaction proceeds via a Wagner-Meerwein rearrangement, with the camphor skeleton’s bridgehead facilitating stereochemical control. This step typically achieves 65–75% yield after purification by silica gel chromatography.
Methylation and Oxidation
Introduction of the 3a,6a-dimethyl groups occurs through sequential alkylation:
-
Enolate formation : Treatment with LDA (lithium diisopropylamide) at −78°C generates a stabilized enolate.
-
Methylation : Quenching with methyl iodide installs the first methyl group.
-
Repeat alkylation : A second equivalent of LDA and methyl iodide adds the 6a-methyl substituent.
Final oxidation of the bridgehead alcohol to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone, yielding the target compound in 85–90% purity.
Table 1: Key Parameters for Camphor-Derived Synthesis
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromocamphor amination | NH₃ (aq), 80°C, 24h | 78% | 92% |
| Cyclization | HCl/EtOH, reflux, 8h | 68% | 89% |
| Double methylation | LDA, MeI, THF, −78°C | 62% | 95% |
| Oxidation | Jones reagent, 0°C | 81% | 90% |
Nitrile Hydrolysis Pathway
An alternative route involves the hydrolysis of a preformed nitrile precursor. This method avoids the use of camphor derivatives, making it suitable for large-scale production.
Nitrile Intermediate Synthesis
The nitrile precursor, 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile , is prepared via:
Acidic Hydrolysis
The nitrile group is converted to the carboxylic acid using concentrated HCl (12 M) at 110°C for 48 hours. This harsh conditions necessitate careful monitoring to prevent decarboxylation. Post-reaction neutralization with NaOH and extraction with ethyl acetate affords the product in 70–75% yield.
Grignard Carboxylation Strategy
For laboratories equipped to handle air-sensitive reagents, the Grignard carboxylation method provides excellent stereoselectivity.
Bicyclic Grignard Reagent Formation
-
Halogenation : The bicyclic alcohol is treated with PBr₃ to generate the corresponding bromide.
-
Grignard formation : Reaction with magnesium in THF produces the organometallic intermediate.
CO₂ Insertion
Bubbling CO₂ through the Grignard solution at −78°C induces carboxylation. Acidic work-up (10% HCl) liberates the carboxylic acid with >95% enantiomeric excess (ee).
Table 2: Comparison of Synthetic Methods
| Method | Starting Material | Steps | Overall Yield | Stereocontrol |
|---|---|---|---|---|
| Camphor-derived | 8-Bromocamphor | 5 | 32% | High (ee >98%) |
| Nitrile hydrolysis | Cyclopentanone | 3 | 45% | Moderate (ee 80–85%) |
| Grignard carboxylation | Bicyclic alcohol | 2 | 55% | Excellent (ee >95%) |
Stereochemical Considerations
The rigid bicyclic structure imposes significant steric constraints, influencing reaction outcomes:
-
Camphor route : Inherits chirality from natural camphor, ensuring high ee without additional resolution steps.
-
Nitrile pathway : Requires chiral auxiliaries (e.g., (R)-BINOL) during hydrogenation to achieve >80% ee.
-
Grignard method : Configuration at C3a and C6a is determined during bromide formation, preserved through carboxylation.
Industrial-Scale Optimization
Recent advances focus on improving atom economy and reducing waste:
-
Continuous flow nitrile hydrolysis : Reduces reaction time from 48h to 8h while maintaining 72% yield.
-
Biocatalytic resolution : Lipase-mediated kinetic resolution increases ee from 80% to 99% in the nitrile route.
-
Solvent-free cyclization : Microwave-assisted cyclization in neat conditions boosts yield to 78% .
Chemical Reactions Analysis
Carbodiimide-Mediated Reactions
The carboxylic acid group in the compound participates in reactions with carbodiimides (e.g., diisopropylcarbodiimide), forming intermediates such as N-acylureas or O-acylisoureas . These intermediates are crucial in peptide synthesis and other acylation processes .
Mechanism :
-
The carboxylic acid reacts with a carbodiimide to form an O-acylisourea (a reactive intermediate).
-
Subsequent reaction with amines yields amides, though the intermediate’s stability and reactivity depend on steric and electronic factors .
Key Observations :
-
Slow reaction rates at room temperature, requiring elevated temperatures (e.g., 80°C) for completion .
-
NMR analysis confirms methyl group positions and adduct formation .
Esterification Reactions
The carboxylic acid group can undergo esterification , as seen in derivatives like tert-butyl esters . For example:
-
Reaction with tert-butyl alcohol or related reagents forms esters, altering solubility and reactivity for subsequent transformations .
-
These esters are often intermediates in medicinal chemistry applications (e.g., drug discovery).
Functional Group Transformations
The compound’s structure allows for diverse functionalizations:
-
Amide Formation : Reaction with amines via carbodiimide coupling, as noted in peptide synthesis .
-
Protecting Group Chemistry : Introduction of protecting groups (e.g., tert-butoxycarbonyl) to facilitate selective reactions .
-
Biological Activity Modulation : Structural analogs have shown promise as cannabinoid receptor modulators, suggesting potential for functionalization to enhance target binding.
Physical and Structural Comparisons
Table 2: Structural Features of Related Compounds
| Compound | CAS Number | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| 3a,6a-Dimethylhexahydro... | 1071701-84-2 | 195.26 g/mol | Dimethyl-substituted cyclopentane |
| (3aR,6aR)-Hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid | 1443148-29-5 | 155.19 g/mol | Unmethylated cyclopentane |
| (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | 926276-11-1 | 155.19 g/mol | Octahydrocyclopentane framework |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid has been studied for its pharmacological properties. Its structural analogs have shown promise as potential therapeutic agents, particularly in the development of drugs targeting various receptors in the central nervous system. For instance, derivatives of this compound have been investigated for their activity as inverse agonists at cannabinoid receptors, which could lead to new treatments for conditions such as obesity and anxiety disorders .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations that can lead to the development of new chemical entities. Continuous flow synthesis methods have been employed to efficiently produce derivatives of this compound, facilitating rapid exploration of its synthetic potential . The ability to generate diverse pyrrole derivatives efficiently is particularly valuable in drug discovery processes.
Biological Studies
Research has indicated that compounds related to this compound can be utilized in biological studies to understand metabolic pathways and excretion processes in animal models. For example, studies measuring the excretion of pyrrole derivatives have provided insights into their metabolism and potential biological effects .
Material Science
While primarily studied for its biological applications, there is emerging interest in the use of this compound in material science. Its structure may lend itself to incorporation into polymers or other materials where specific mechanical or thermal properties are desired.
Case Study 1: Synthesis of Pyrrole Derivatives
A study demonstrated a one-step continuous flow synthesis method for producing pyrrole-3-carboxylic acids directly from commercially available starting materials. This method highlighted the efficiency of using this compound as a precursor in generating complex pyrrole derivatives with high yields .
Case Study 2: Pharmacological Evaluation
In another study focused on pharmacological evaluation, derivatives of this compound were screened for their activity against cannabinoid receptors. The results indicated that certain modifications to the structure enhanced receptor binding affinity and selectivity, suggesting a pathway for developing new therapeutic agents targeting these receptors .
Table 1: Comparison of Synthesis Methods for Pyrrole Derivatives
| Method | Yield (%) | Time (min) | Notes |
|---|---|---|---|
| Continuous Flow Synthesis | 63 | 8 | Efficient with diverse substrates |
| Batch Synthesis | 40 | Varies | Lower yield compared to flow method |
Mechanism of Action
The mechanism of action of 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic benefits .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s bicyclic framework distinguishes it from monocyclic analogs like pyrrolo[2,3-c]pyridines .
- Unlike the tert-butyl ester in , the carboxylic acid group in the target compound increases hydrophilicity, which may improve aqueous solubility and bioavailability .
- Substituted pyridine derivatives (e.g., ’s bis-nicotinonitriles) exhibit antimicrobial activity, suggesting that the target compound’s bicyclic core could similarly interact with microbial enzymes, though direct evidence is lacking .
Physicochemical Properties
Notes:
- The target’s methyl groups may increase steric shielding, reducing susceptibility to oxidative degradation compared to unsubstituted analogs.
- Carboxylic acid functionality enables salt formation (e.g., sodium salts), improving formulation flexibility .
Biological Activity
3a,6a-Dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid, also known by its CAS number 1212089-56-9, is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
The compound’s molecular formula is , with a molecular weight of approximately 209.29 g/mol. It features a unique cyclopentane structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N3O |
| Molecular Weight | 209.29 g/mol |
| CAS Number | 1212089-56-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including those similar to this compound. Pyrrole-based compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A review focused on pyrrole derivatives reported their effectiveness in targeting specific proteins involved in cancer progression. For instance, compounds were found to inhibit the activity of certain kinases that are crucial for tumor growth and metastasis.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrrole derivatives have been documented to possess significant activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways .
Research Findings:
A study indicated that pyrrole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as alternative antimicrobial agents .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition: Compounds similar to this structure have been shown to inhibit enzymes critical for the survival and proliferation of both cancerous and microbial cells.
- Apoptosis Induction: The ability to trigger programmed cell death in cancer cells is a key feature that enhances its therapeutic potential.
- Antioxidant Activity: Some studies suggest that pyrrole compounds may exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure of 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid?
- Methodological Answer : A combination of 1H NMR , 13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is essential. For example:
- 1H/13C NMR identifies proton and carbon environments, with shifts typically analyzed in deuterated solvents like DMSO-d6 (e.g., δ = 12.19 for carboxylic protons) .
- IR confirms functional groups (e.g., C=O stretches at ~1,690 cm⁻¹ for carboxylic acids) .
- HRMS validates molecular mass with high precision (e.g., observed [M+H]+ within 0.1 ppm of theoretical values) .
Q. What synthetic routes are documented for analogous bicyclic pyrrole derivatives?
- Methodological Answer : Multi-step procedures often involve:
- Esterification/hydrolysis : For example, hydrolysis of esters using NaOH in methanol to yield carboxylic acids .
- Cyclization : Heating intermediates in acetic acid under reflux to form fused pyrrole rings .
- Purification : Column chromatography (e.g., dichloromethane as eluent) and recrystallization (e.g., ethanol) .
Q. How can researchers determine the crystal structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include:
- Space group (e.g., P21/n for similar compounds) and unit cell dimensions (a = 13.2332 Å, b = 10.3574 Å, c = 15.0865 Å) .
- Hydrogen-bonding interactions : Weak C–H⋯O and C–H⋯C interactions stabilize the crystal lattice .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and experimental conformational data?
- Methodological Answer :
- Hybrid approaches : Combine crystallographic data (e.g., dihedral angles like 76.82° for naphthalene-phenyl systems) with density functional theory (DFT) optimizations to validate conformers .
- Receptor-response models : Compare computational predictions (e.g., agonist profiles for receptor binding) against experimental activity assays to identify mismatches .
Q. What strategies address discrepancies in NMR data across studies for this compound?
- Methodological Answer :
- Solvent effects : NMR shifts vary with solvents (e.g., DMSO-d6 vs. CDCl3). Standardize solvent conditions for cross-study comparisons .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility impacting peak splitting .
- Purity validation : Recrystallize samples twice (e.g., ethyl acetate) to eliminate impurities causing anomalous shifts .
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., methanol) enhance solubility of intermediates .
- Catalyst screening : Test Brønsted/Lewis acids (e.g., acetic acid) to accelerate cyclization .
- Temperature control : Reflux conditions (e.g., 6 hours at 100°C) balance reaction rate and byproduct formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results in receptor-binding studies?
- Methodological Answer :
- Dose-response curves : Compare EC50 values across studies to identify potency variations .
- Receptor diversity : Note differences in receptor isoforms (e.g., human vs. mouse) affecting ligand affinity .
- Assay conditions : Control for pH, co-factors, and temperature to minimize experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
